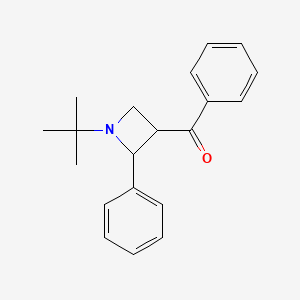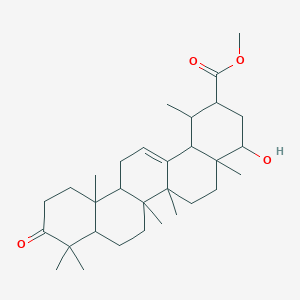
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-methyl-5-(thiazol-4-yl)phenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Lithiation: The brominated intermediate is then treated with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium species.
Borylation: The lithium species is subsequently reacted with a boron source, such as trimethyl borate or boron trichloride, to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions to form biaryl compounds. The reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like tetrahydrofuran or dimethylformamide).
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction of the boronic acid group can yield the corresponding borane or boronate ester.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Borane or Boronate Esters: Formed through reduction reactions.
Scientific Research Applications
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid can be compared with other boronic acids and thiazole-containing compounds:
Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain synthetic applications.
Thiazole-Containing Compounds: Such as thiazole-4-boronic acid, which lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Biaryl Boronic Acids: Such as 4-biphenylboronic acid, which has a different substitution pattern, affecting its coupling efficiency and product profile.
Properties
Molecular Formula |
C10H10BNO2S |
|---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
[3-methyl-5-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO2S/c1-7-2-8(10-5-15-6-12-10)4-9(3-7)11(13)14/h2-6,13-14H,1H3 |
InChI Key |
PMWLKZNPNQYWFM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CSC=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


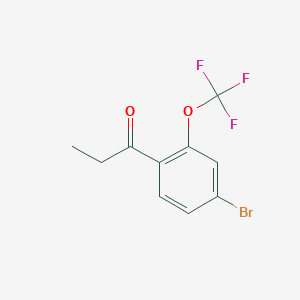
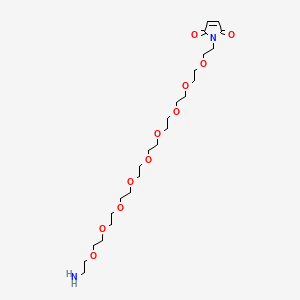

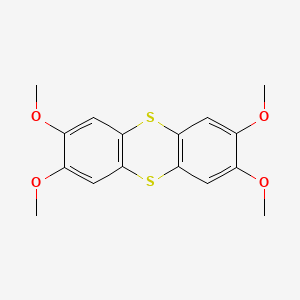


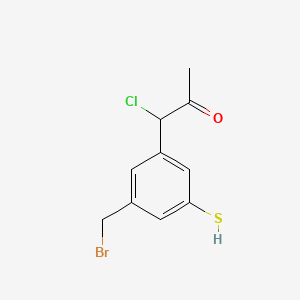
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

